二乙基(2,2-二甲氧基乙基)膦酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

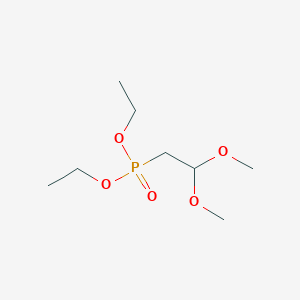

Diethyl (2,2-dimethoxyethyl)phosphonate is a useful research compound. Its molecular formula is C8H19O5P and its molecular weight is 226.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality Diethyl (2,2-dimethoxyethyl)phosphonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Diethyl (2,2-dimethoxyethyl)phosphonate including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和化学反应二乙基(2,2-二甲氧基乙基)膦酸酯由于其与富电子芳烃的反应性而在各种合成过程中得到应用,导致产生β,β-二芳基膦酸酯和β-芳基-α,β-不饱和膦酸酯。这些化合物在由三氟甲磺酸催化的反应中以中等至良好的产率显著重要(Plażuk & Zakrzewski, 2005)。此外,该物质在合成含有3,5-二叔丁基-4-羟基苯基取代基的氨基膦酸酯以及缩醛基团方面发挥着重要作用,展示了其在创造结构多样的分子中的多功能性(Vagapova et al., 2015)。

催化和有机合成该化合物在有机合成中的作用延伸到酸催化下的4(5)-芳基咪唑啉-2-酮的合成,突显了起始化合物对异构体比和产物特异性的影响(Smolobochkin et al., 2019)。它还作为同系物化过程中的前体,将醛转化为α,β-不饱和醛,表明其在复杂有机分子合成中的实用性(Petroski, 2010)。

材料科学和聚合物化学二乙基(2,2-二甲氧基乙基)膦酸酯对材料科学有所贡献,特别是在合成二甲基(3-苯甲酰-2,2,2-三甲氧基-5-苯基-2,3-二氢-1,2λ5-氧磷杂环戊烷-4-基)膦酸酯方面,展示了该化合物在创造具有特定结构和功能性能的材料中的灵活性(Alizadeh & Yavari, 2005)。其应用延伸到开发带有膦酸基团的立构规则聚(苯基乙炔),影响聚合物的螺旋度和与手性胺的相互作用(Onouchi et al., 2004)。

抗病毒研究在抗病毒研究中,二乙基(2,2-二甲氧基乙基)膦酸酯衍生物已被探索其作为无环膦酸核苷类似物的潜力,尽管其对各种DNA和RNA病毒的有效性仍是持续研究的课题(Bankowska et al., 2014)。

聚合和材料开发迈克利斯-贝克反应利用二乙基(2,2-二甲氧基乙基)膦酸酯合成二烷基2-(甲基丙烯酰氧基乙基)膦酸酯,展示了其在创造具有特定特性和应用的聚合物中的作用(Rajalakshmi et al., 2015)。

作用机制

Target of Action

Diethyl (2,2-dimethoxyethyl)phosphonate is an organophosphorus compound It has been used as a stable proton transfer reagent for kinetic studies of proton-transfer reactions in organic solvents .

Mode of Action

The mode of action of Diethyl (2,2-dimethoxyethyl)phosphonate involves its role as a proton transfer reagent . It interacts with its targets by facilitating proton-transfer reactions, which are fundamental to many chemical and biological processes.

Pharmacokinetics

It is known that the compound is a colorless liquid that is soluble in organic solvents , which may influence its absorption and distribution.

Action Environment

The action, efficacy, and stability of Diethyl (2,2-dimethoxyethyl)phosphonate can be influenced by various environmental factors. For instance, its solubility in organic solvents suggests that the presence and nature of such solvents in the environment could impact its action and efficacy.

属性

IUPAC Name |

2-diethoxyphosphoryl-1,1-dimethoxyethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19O5P/c1-5-12-14(9,13-6-2)7-8(10-3)11-4/h8H,5-7H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMORGWRBGODJMM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC(OC)OC)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19O5P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50390625 |

Source

|

| Record name | Diethyl (2,2-dimethoxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17053-13-3 |

Source

|

| Record name | Diethyl (2,2-dimethoxyethyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50390625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the mechanism of acid-catalyzed hydrolysis for Diethyl 2,2-dimethoxyethylphosphonate?

A1: Research suggests that Diethyl 2,2-dimethoxyethylphosphonate undergoes acid-catalyzed hydrolysis via an A-1 mechanism [, ]. This conclusion is supported by several experimental observations:

- Kinetic Studies: Plots of log k1 (rate constant) against H0 (Hammett acidity function) show a linear relationship with a slope close to 1, indicating a unimolecular rate-determining step involving the protonated substrate [].

- Solvent Isotope Effect: The deuterium solvent isotope effect (kD/kH) is significant (2.8 in 1M sulfuric acid at 30°C) [], suggesting proton transfer is involved in the rate-determining step.

- Activation Parameters: Low activation energy (15-17 kcal/mol) and negative activation entropy (-25 to -27 cal/mol K) values [] are consistent with a unimolecular transition state characteristic of an A-1 mechanism.

Q2: How does the structure of Diethyl 2,2-dimethoxyethylphosphonate influence its reactivity in acid-catalyzed hydrolysis compared to cyclic phosphonated acetals?

A2: While Diethyl 2,2-dimethoxyethylphosphonate follows an A-1 hydrolysis mechanism, cyclic phosphonated acetals like 2-diethylphosphonomethyl-1,3-dioxolan and 2-diethylphosphonomethyl-1,3-dioxan exhibit kinetic behavior suggesting a different pathway, potentially an A-SE2 mechanism []. This difference likely stems from the cyclic structure of the latter, which could:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Trimethoxy-7-oxabicyclo[4.1.0]hept-3-ylsilane](/img/structure/B108209.png)